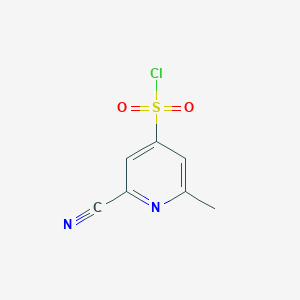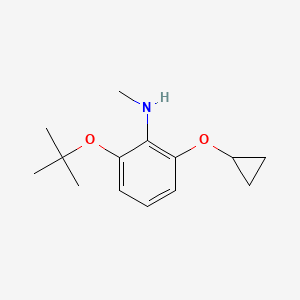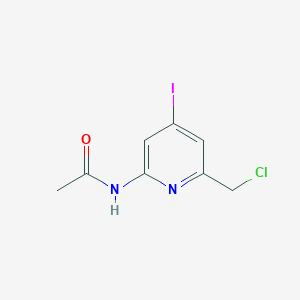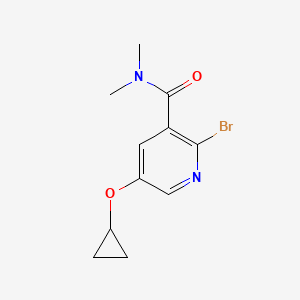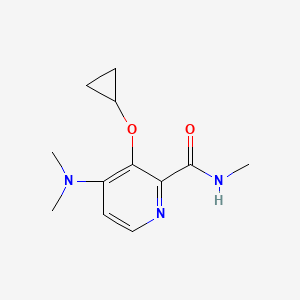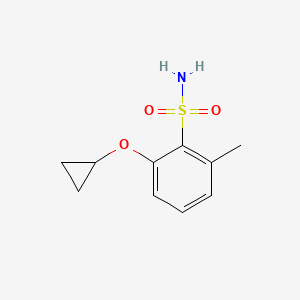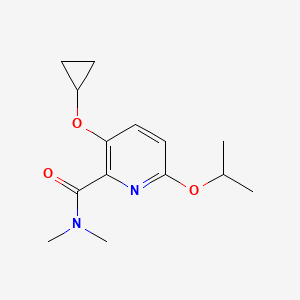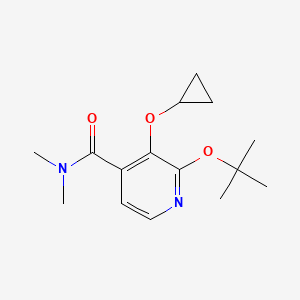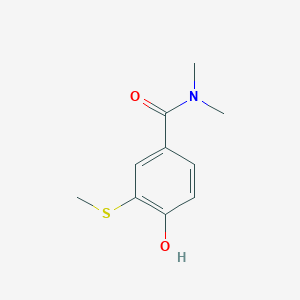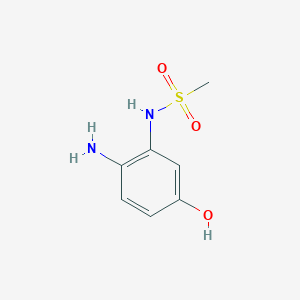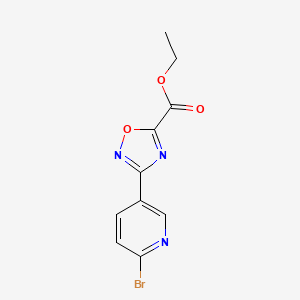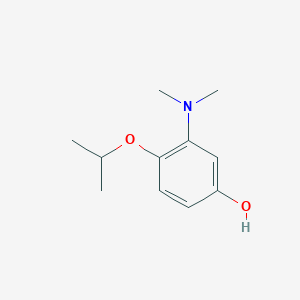
Ethyl 4-fluoro-2-methylpyridine-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-2-methylpyridine-3-acetate is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . The ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and ethanol under acidic conditions .
Industrial Production Methods
Industrial production of ethyl 4-fluoro-2-methylpyridine-3-acetate may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-fluoro-2-methylpyridine-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
Ethyl 4-fluoro-2-methylpyridine-3-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 4-fluoro-2-methylpyridine-3-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the ester group, making it less versatile in certain applications.
4-Fluoro-2-methylpyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Ethyl 2-fluoro-4-methylpyridine-3-acetate: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness
Ethyl 4-fluoro-2-methylpyridine-3-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-7(2)12-5-4-9(8)11/h4-5H,3,6H2,1-2H3 |
Clé InChI |
DICSIADTZRMZII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=CN=C1C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


